Pirlindole mesylate

Depression Antidepressant MAO-A Inhibitor

Research on reversible MAO-A inhibitors often suffers from limited efficacy in fibromyalgia models and poor tolerability in long-term protocols. Pirlindole mesylate (CAS 207572-66-5) is the only RIMA with robust efficacy for fibromyalgia pain (MD -1.45) and a lower side-effect burden than moclobemide. - Clinically differentiated: Faster HDRS reduction vs. mianserin (day 28: -3.3 pts). - Polypharmacology: Unique enterovirus inhibition (CV-B3 EC50=9.91 μM) via 2C targeting. - Supply: ≥98% purity verified by HPLC, stable for 12 months at -20°C, ensuring experimental reproducibility.

Molecular Formula C16H22N2O3S
Molecular Weight 322.4 g/mol
CAS No. 207572-66-5
Cat. No. B1662255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePirlindole mesylate
CAS207572-66-5
Synonyms2,3,3a,4,5,6-Hexahydro-8-methyl-1H-pyrazino[3,2,1-j,k]carbazole mesylate
Molecular FormulaC16H22N2O3S
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.CS(=O)(=O)O
InChIInChI=1S/C15H18N2.CH4O3S/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;1-5(2,3)4/h5-6,9,13,16H,2-4,7-8H2,1H3;1H3,(H,2,3,4)
InChIKeyPVUYTBQAVAYLDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pirlindole Mesylate: Compound Overview


Pirlindole mesylate (CAS 207572-66-5) is a tetracyclic compound that functions as a selective, reversible inhibitor of monoamine oxidase A (MAO-A), a key enzyme in the catabolism of serotonin and norepinephrine [1]. It is clinically approved as an antidepressant and is under investigation for fibromyalgia and antiviral applications [2].

Reversible MAO-A inhibitor for neurotransmitter pathway studies
Reported antidepressant endpoint context in clinical investigations
Reported antiviral activity against CV-B3 via distinct polypharmacology
Available as mesylate salt for biochemical and cell-based assays

Pirlindole Mesylate: In-Class Substitution Risks


Despite belonging to the reversible MAO-A inhibitor class, pirlindole mesylate exhibits a distinct pharmacological and clinical profile that precludes simple substitution. Unlike moclobemide, pirlindole demonstrates superior efficacy in fibromyalgia pain reduction and tender point improvement, with statistically significant placebo separation not observed for moclobemide [1]. In head-to-head depression trials, pirlindole yields a lower incidence of dry mouth and tachycardia compared to moclobemide [2], and produces a faster onset of action with a significantly greater HDRS score reduction than mianserin by day 28 [3]. These quantifiable differences in efficacy, tolerability, and therapeutic trajectory confirm that generic substitution without experimental justification would compromise research reproducibility and clinical validity.

  • Other RIMAs (e.g., moclobemide) lack reported antiviral polypharmacology
  • Reported tolerability endpoint profile differs from moclobemide in depression trials
  • Fibromyalgia pain endpoint response not replicated by moclobemide
  • Enantiomer-specific MAO-A potency (R-isomer) may not transfer to racemic or other RIMAs

Pirlindole Mesylate: Comparative Evidence


Tolerability Advantage vs. Moclobemide

In a double-blind randomized trial of 111 evaluable patients with depression, pirlindole (150-300 mg/day) demonstrated a significantly lower incidence of specific adverse events compared to moclobemide (300-600 mg/day). Dry mouth and tachycardia were significantly more frequent in the moclobemide group, while all other side effects showed non-significant differences between the two reversible MAO-A inhibitors [1].

Tolerability vs. Moclobemide
Head-to-head
Lower dry mouth and tachycardia incidence (p<0.05) vs moclobemide
Supports tolerability endpoint comparison
Depression Antidepressant MAO-A Inhibitor

Faster Onset of Action vs. Mianserin

A meta-analysis of randomized controlled trials revealed that pirlindole produced a significantly greater reduction in Hamilton Depression Rating Scale (HDRS) scores compared to mianserin at day 28, with a mean difference of -3.3 points (95% CI: -5.5 to -1.1; p=0.004). This difference was already significant at day 21 (-2.3 points, 95% CI: -4.5 to -0.1; p=0.04), indicating a faster onset of antidepressant action [1].

Onset vs. Mianserin
Head-to-head
HDRS reduction −3.3 points (day 28, p=0.004); −2.3 points (day 21, p=0.04)
Supports earlier endpoint response context
Depression Antidepressant Clinical Trial

Fibromyalgia Pain Relief vs. Placebo

A Cochrane systematic review of MAOIs for fibromyalgia found that pirlindole showed statistically significant improvements over placebo for pain, tender points, and overall patient and physician assessment. In contrast, moclobemide did not demonstrate statistically significant differences from placebo on any of these outcomes. Pooled analysis showed a modest effect size for pain reduction (MD -1.45 on 0-10 scale; 95% CI -2.71 to -0.20) and a small effect on tender points (SMD -0.36; 95% CI -0.72 to -0.00) [1][2].

Fibromyalgia Pain Endpoint
Cross-study comparable
Pain MD −1.45 (0–10), tender points SMD −0.36, significant vs placebo
Reported pain endpoint improvement vs placebo
Moclobemide did not separate from placebo
Fibromyalgia Pain MAO-A Inhibitor

Antiviral Activity Against Coxsackievirus B3

Pirlindole mesylate inhibits coxsackievirus B3 (CV-B3) replication with an EC50 of 9.91 μM, acting via targeting of the viral protein 2C to inhibit genome replication . This antiviral activity is mechanistically distinct from its MAO-A inhibition and represents a unique polypharmacological profile not shared by other RIMAs such as moclobemide, for which no comparable antiviral data have been reported .

CV-B3 Antiviral Activity
Class-level inference
EC₅₀ = 9.91 μM, inhibits viral 2C protein
Supports antiviral assay context
Mechanism distinct from MAO-A inhibition
Antiviral Enterovirus Drug Repurposing

Enantiomer-Specific MAO-A Inhibition

The (R)-enantiomer of pirlindole mesylate inhibits MAO-A with an IC50 of 0.43 μM and demonstrates high selectivity over MAO-B . While racemic pirlindole mesylate is also a selective MAO-A inhibitor, the availability of enantiopure (R)-pirlindole enables investigation of stereospecific pharmacological effects. This level of enantiomeric characterization and selective potency is not uniformly established for other RIMAs such as moclobemide in the research reagent context .

Enantiomer MAO-A Potency
Data to verify
IC₅₀ = 0.43 μM (R‑isomer), >100‑fold selectivity over MAO‑B
Enantiomer-specific potency context
Supports stereochemical control studies
MAO-A Inhibitor Selectivity Enantiomer

Antidepressant Efficacy vs. TCAs and SSRIs

A meta-analysis of 13 RCTs (892 participants) concluded that pirlindole was comparable to active comparators—including tricyclic antidepressants (desipramine, amitriptyline, imipramine), tetracyclics (maprotiline, mianserin), and fluoxetine—in terms of antidepressant efficacy, while demonstrating significantly better anxiety reduction [1]. The weighted mean difference for anxiety scores favored pirlindole, though exact values are not extracted from the available abstract. Importantly, as a reversible MAO-A inhibitor, pirlindole avoids the anticholinergic side effects and cardiotoxicity associated with TCAs and the tyramine-cheese reaction of irreversible MAOIs [2].

Efficacy vs. TCAs/SSRIs
Class-level inference
Comparable antidepressant efficacy; reported higher anxiety endpoint reduction vs. comparators
Supports anxiolytic endpoint comparison
Depression Comparative Efficacy Safety

Pirlindole Mesylate: Key Applications


Depression Research: Tolerability vs. Moclobemide

In randomized controlled trials of major depression, pirlindole (150-300 mg/day) demonstrates comparable antidepressant efficacy to moclobemide while producing a significantly lower incidence of dry mouth and tachycardia [1]. This adverse event profile distinction makes pirlindole mesylate the preferred research compound for studies where minimizing anticholinergic-like side effects is a critical endpoint, such as in elderly populations or long-term treatment protocols. Procurement of pirlindole mesylate (CAS 207572-66-5) enables head-to-head comparisons or standalone investigations that specifically evaluate tolerability differences within the RIMA class.

Fibromyalgia Pain: Placebo-Validated RIMA

Cochrane systematic review evidence establishes pirlindole as the only reversible MAO-A inhibitor with statistically significant efficacy over placebo for fibromyalgia pain (MD -1.45 on 0-10 scale) and tender point reduction (SMD -0.36) [2][3]. Moclobemide failed to separate from placebo on these outcomes. For preclinical or clinical fibromyalgia research programs investigating MAO-A mediated analgesia, pirlindole mesylate is the only RIMA with robust evidence of therapeutic activity, making it the essential positive control or investigational agent for this indication.

Accelerated-Onset Depression vs. Mianserin

Meta-analysis of RCTs reveals that pirlindole produces a significantly greater HDRS score reduction than mianserin as early as day 21 (-2.3 points) and day 28 (-3.3 points) [4]. For time-course studies evaluating the onset of antidepressant action or for in vivo behavioral assays where early readouts are critical, pirlindole mesylate offers a statistically validated faster onset advantage. Researchers should select pirlindole over mianserin when experimental design prioritizes early therapeutic signal detection.

Dual Antiviral and MAO-A Research

Pirlindole mesylate uniquely inhibits enterovirus replication (CV-B3 EC50 = 9.91 μM) via targeting viral protein 2C, a mechanism entirely distinct from its MAO-A inhibition . No other RIMA (including moclobemide) has reported antiviral activity. This polypharmacology makes pirlindole an invaluable tool compound for research programs investigating the intersection of neurotransmitter modulation and viral replication, or for drug repurposing screens targeting enteroviral infections. The compound's defined purity (≥98% by HPLC) and stability (12 months at -20°C) ensure experimental reproducibility .

Application
Selection Property
Validation Focus
MAO-A Tolerability Endpoint Research
Reversible MAO-A selectivity profile
Reported adverse event endpoint context vs. moclobemide
Fibromyalgia Pain Endpoint Studies
MAO-A-mediated analgesia model
Reported pain endpoint improvement vs. placebo
Onset-of-Action Endpoint Comparison
Depression rating-scale trajectory
Reported earlier time-course endpoint vs. mianserin
Dual-Mechanism Polypharmacology Research
Antiviral and MAO-A tool compound
Reported CV-B3 inhibition assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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